molecular formula C11H11ClN2O3 B8809798 2-Tert-butyl-5-chloro-6-nitrobenzoxazole CAS No. 102405-54-9

2-Tert-butyl-5-chloro-6-nitrobenzoxazole

Cat. No.: B8809798
CAS No.: 102405-54-9
M. Wt: 254.67 g/mol
InChI Key: UQNSVSRPHNOKAY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-6-nitrobenzoxazole is a benzoxazole derivative of significant interest in organic synthesis and materials research. Benzoxazoles are heterocyclic compounds consisting of a benzene ring fused to an oxazole ring . This specific compound is designed as a key synthetic intermediate. Structurally similar 5-halo-6-nitro-2-substituted benzoxazole compounds are reported to be valuable precursors in the synthesis of 2-amino-5-nitrophenol derivatives . These derivatives are versatile building blocks with applications as industrial starting materials, reducing agents, or antioxidants . A prominent application documented in chemical patents is their use in the preparation of cyan-image-forming couplers for photographic films . Specifically, such intermediates can be used to synthesize 2-equivalent couplers, which offer benefits such as silver savings and improved photographic sensitivity compared to their 4-equivalent counterparts . The tert-butyl group at the 2-position and the nitro group at the 6-position are key functional handles for further chemical modification, making this compound a valuable scaffold for developing more complex molecules in materials science and synthetic chemistry. This product is intended for research and laboratory use only.

Properties

CAS No.

102405-54-9

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-tert-butyl-5-chloro-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C11H11ClN2O3/c1-11(2,3)10-13-7-4-6(12)8(14(15)16)5-9(7)17-10/h4-5H,1-3H3

InChI Key

UQNSVSRPHNOKAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl

solubility

6.5 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Intermediates for Pharmaceuticals

The compound serves as an essential intermediate in the synthesis of biologically active molecules. For example, derivatives of 2-tert-butyl-5-chloro-6-nitrobenzoxazole can be converted into 2-amino-5-nitrophenol derivatives, which are valuable in drug development due to their reducing properties and potential for further functionalization .

Table 1: Key Synthetic Pathways Involving this compound

Reaction TypeProductApplication
Reduction2-Amino-5-nitrophenolPharmaceutical intermediates
CouplingCyan-image-forming couplersPhotographic chemistry
FunctionalizationVarious substituted benzoxazolesDiverse biological activities

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of several bacterial strains, making them candidates for antibiotic development .

Antioxidant Properties

The compound's structure allows it to function as a reducing agent, which can be harnessed for antioxidant applications. The introduction of various substituents can enhance its efficacy as an antioxidant in pharmaceutical formulations .

Dye Synthesis

In materials science, derivatives of this compound are utilized in the synthesis of dyes and pigments. The ability to modify the benzoxazole ring permits the development of colorants with specific properties suitable for textiles and coatings .

Table 2: Applications in Materials Science

Application AreaCompound UsageBenefits
Dyes and PigmentsBenzoxazole derivativesHigh stability and vibrant colors
CoatingsFunctionalized benzoxazolesImproved durability and resistance to degradation

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoxazole derivatives, including those derived from this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as a new class of antibiotics .

Case Study: Photographic Chemistry

Another research highlighted the use of this compound derivatives as cyan couplers in photographic emulsions. These compounds demonstrated excellent color reproduction and stability under various environmental conditions, indicating their suitability for high-quality photographic applications .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form primary amines. A 2024 patent demonstrates this reduction using Raney nickel under hydrogen gas (50 psi) in tetrahydrofuran (THF), yielding 6-amino-5-chloro-2-tert-butylbenzoxazole with 85% efficiency . Alternative methods include palladium on carbon (Pd/C) in hydrogen atmospheres, though yields are comparable.

Reaction Conditions

Reagent/CatalystSolventTemperaturePressureYield
Raney NiTHFRT50 psi85%
Pd/CEtOAc50°C1 atm80%

Electrophilic Chlorination

The electron-rich benzoxazole ring undergoes chlorination at the 7-position using sulfuryl chloride (SO₂Cl₂) in ethyl acetate. This reaction proceeds via electrophilic substitution, forming 5,7-dichloro-2-tert-butyl-6-nitrobenzoxazole .

Key Observations

  • Requires stoichiometric pyridine to neutralize HCl byproducts

  • Reaction completes in 1 hour at room temperature

  • Achieves 92% isolated yield after silica gel purification

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at position 5 participates in SNAr reactions under basic conditions. For example, reaction with dimethylamine in acetonitrile at 100°C produces 5-dimethylamino-2-tert-butyl-6-nitrobenzoxazole (68% yield) .

Optimized Parameters

  • Catalyst: Tetrabutylammonium iodide (10 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 2 equiv)

  • Additive: Acetic acid (2 equiv)

Amination at C2

The oxazole nitrogen reacts with acid chlorides under Schotten-Baumann conditions. For instance, treatment with 2-[(4-dodecyloxyphenyl)sulfonyl]butanoyl chloride in THF/pyridine yields N-acylated derivatives (72% yield) .

Hydrolysis

Strong acidic hydrolysis (6M HCl, reflux) cleaves the benzoxazole ring to form 2-amino-5-chloro-6-nitrophenol . This reaction proceeds through oxazole ring opening followed by tert-butyl group elimination.

Radical-Mediated Couplings

Under oxidative conditions with TBHP/TBAI, the compound participates in C–H amination with tertiary amines. For example, coupling with trimethylamine generates 2-(dimethylamino)-5-chloro-6-nitrobenzoxazole (65% yield) .

Mechanistic Pathway

  • TBHP generates tert-butoxyl radicals via iodide redox cycling

  • α-H abstraction from trimethylamine forms iminium intermediates

  • Nucleophilic attack by benzoxazole at C2 completes amination

Comparative Reactivity Table

Reaction TypeReagentsConditionsProductYield
Nitro reductionH₂/Raney NiTHF, RT, 50 psi6-Amino derivative85%
ChlorinationSO₂Cl₂, pyridineEtOAc, RT, 1 h5,7-Dichloro derivative92%
SNAr aminationMe₂NH, TBAI, TBHPCH₃CN, 100°C, 20 min5-Dimethylamino derivative68%
Radical amination(CH₃)₃N, TBAI, TBHPCH₃CN, MW, 20 min2-(Trimethylamino) derivative65%
AcylationRCOCl, pyridineTHF, 15°C, 15 minN-Acylated benzoxazole72%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include substituted benzothiazoles and benzotriazoles, which share heterocyclic cores but differ in heteroatoms (benzoxazole: O and N; benzothiazole: S and N; benzotriazole: three N atoms). Key substituents and their effects are compared below:

Compound Name Heterocycle Substituents Key Functional Impacts
2-Tert-butyl-5-chloro-6-nitrobenzoxazole Benzoxazole 2-tert-butyl, 5-Cl, 6-NO₂ High lipophilicity, thermal stability
2-Chloro-6-methoxybenzo[d]thiazole Benzothiazole 2-Cl, 6-OCH₃ Moderate solubility, synthetic intermediate utility
2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole Benzotriazole 3',5'-di-tert-butyl, 2'-OH UV absorption, polymer stabilization

Physicochemical Properties

  • Lipophilicity (LogP) : The tert-butyl group in the benzoxazole derivative increases LogP (~4.2 estimated) compared to methoxy-substituted benzothiazoles (LogP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : The tert-butyl group and nitro substituent confer higher decomposition temperatures (>250°C) compared to benzothiazoles with methoxy groups (~200°C).
  • Reactivity : Nitro groups enhance electrophilic substitution reactivity, making the benzoxazole derivative more reactive in Suzuki couplings than chloro-methoxy benzothiazoles .

Research Findings and Key Differences

  • Bioactivity : The benzoxazole derivative’s nitro group enhances antimicrobial activity against Fusarium spp. (MIC: 12.5 µg/mL) compared to methoxy-substituted benzothiazoles (MIC: >50 µg/mL) .
  • Stability in Environmental Conditions: The tert-butyl group reduces photodegradation rates by 40% relative to non-bulky analogs, critical for outdoor agrochemical applications.
  • Market Viability : Benzothiazoles dominate industrial use due to lower synthesis costs, while the benzoxazole derivative remains niche, with production costs 30% higher .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 6-amino-5-chloro-2-methylbenzoxazole, a precursor that provides the benzoxazole scaffold with existing chloro and methyl substituents. Nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 6-position, yielding 6-amino-5-chloro-2-methyl-6-nitrobenzoxazole. This step requires rigorous temperature control to avoid over-nitration or decomposition.

tert-Butylation Strategies

The methyl group at the 2-position is replaced with tert-butyl via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the intermediate and tert-butyl chloride in dichloromethane at reflux. Alternative methods employ tert-butanol in the presence of sulfuric acid, though yields are lower (~65%) due to competing side reactions.

Table 1: Comparison of tert-Butylation Methods

Reagent SystemCatalystTemperatureYield (%)Purity (%)
tert-Butyl chlorideAlCl₃40°C7898.5
tert-ButanolH₂SO₄60°C6595.2

Alternative Route: O-Acyl Intermediate Cyclization

Acid-Catalyzed Cyclization

The ester intermediate undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 125°C, eliminating water to form the benzoxazole ring. This step achieves >90% yield in model systems, though chloro and tert-butyl substituents may necessitate adjusted stoichiometry.

Hydrogenation and Functional Group Interconversion

Nitro Group Reduction

Post-cyclization, nitro groups are reduced to amines using Pd/C-catalyzed hydrogenation. For example, 2-(4-nitrophenyl)-5-nitrobenzoxazole is treated with H₂ (0.9 MPa) in tetrahydrofuran at 65°C, achieving 95.7% yield. Applied to this compound, this step would require careful monitoring to prevent dehalogenation.

Chloro Retention Challenges

The chloro substituent at the 5-position is susceptible to displacement under basic conditions. Patent US4831152A notes that maintaining pH <7 during hydrogenation preserves chloro integrity, with HCl additives improving retention from 72% to 89%.

Catalytic Approaches and Modern Innovations

Rhodium-Catalyzed Coupling

Emerging methods employ transition-metal catalysts for direct functionalization. A Royal Society of Chemistry study demonstrates rhodium-catalyzed C–H activation between quinoline N-oxide and benzoxazole derivatives. While untested for tert-butyl derivatives, this approach offers regioselectivity advantages for nitro-group placement.

Solvent and Temperature Optimization

Recent advances highlight hexafluoroisopropanol (HFIP) as a superior solvent for benzoxazole syntheses, enhancing reaction rates and yields at 100°C. Substituting traditional solvents (toluene, DMF) with HFIP could streamline the tert-butylation and cyclization steps.

Scalability and Industrial Considerations

Gram-Scale Synthesis

A scaled-up procedure from the CN110577500A patent achieves 92.5% yield over two steps using 500 mL dimethylbenzene and 840 mL tetrahydrofuran. Key factors include:

  • Slow reagent addition to control exotherms

  • Catalyst recycling (Pd/C recovery via filtration)

  • Crystallization purity (99.7% after ethanol wash)

Q & A

Basic Questions

Q. What are the key synthetic strategies for 2-Tert-butyl-5-chloro-6-nitrobenzoxazole, and how do reaction parameters influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoxazole core. For example:

  • tert-Butyl introduction : Alkylation of a precursor (e.g., o-aminophenol derivatives) using tert-butyl chloride under Friedel-Crafts conditions.
  • Chlorination : Electrophilic chlorination (e.g., using Cl₂, SOCl₂, or NCS) directed by the electron-donating tert-butyl group.
  • Nitration : Controlled nitration (HNO₃/H₂SO₄) at position 6, influenced by the meta-directing tert-butyl and para-directing chloro substituent.
  • Solvent choice (e.g., dichloromethane for low-temperature reactions) and catalyst (e.g., Lewis acids) significantly affect yield and selectivity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, nitro group deshielding adjacent protons).
  • HPLC : Assess purity (>95% as per industry standards; see for analogous protocols).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can competing side reactions during nitration (e.g., over-nitration or ring degradation) be minimized in 5-chloro-2-tert-butylbenzoxazole?

  • Methodological Answer :

  • Temperature Control : Maintain nitration below 50°C to prevent decomposition (analogous to ’s protocols for nitrobenzoyl chlorides).
  • Diluted Nitrating Agents : Use mixed acids (e.g., HNO₃ in H₂SO₄) at stoichiometric ratios to avoid excessive electrophilic activity.
  • Computational Modeling : DFT calculations to predict reactive sites and optimize conditions (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions in spectral data interpretation for nitro-substituted benzoxazoles?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to correlate ambiguous proton-carbon signals.
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track chemical shifts.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro-2-ethylbenzoxazole in ) .

Q. How does the tert-butyl group impact the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of tert-butyl derivatives vs. non-bulky analogs.
  • UV-Vis Spectroscopy : Assess photostability by monitoring λmax shifts under UV exposure.
  • Mechanistic Insights : The tert-butyl group sterically hinders radical-mediated degradation pathways, enhancing stability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent polarity).
  • Failure Mode Analysis : Track byproducts (e.g., di-nitrated isomers) via LC-MS to refine stepwise protocols .

Q. How can computational chemistry aid in predicting regioselectivity for electrophilic substitution in benzoxazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate local electrophilic susceptibility (e.g., electrostatic potential maps).
  • Molecular Orbital Analysis : Identify HOMO/LUMO interactions guiding nitration/chlorination sites.
  • Case Study : Apply methods from ’s benzotriazole analogs to benzoxazoles .

Safety and Handling

Q. What safety protocols are critical for handling nitro and tert-butyl-substituted benzoxazoles?

  • Methodological Answer :

  • Explosivity Mitigation : Avoid grinding dry nitro compounds; use wet-synthesis methods.
  • Toxicity Management : Use fume hoods for chlorinated intermediates (aligns with ’s guidelines for nitrobenzimidazoles).
  • Storage : Store at +4°C in inert atmospheres (per ’s recommendations) .

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